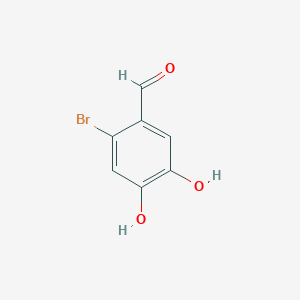

2-Bromo-4,5-dihydroxybenzaldehyde

描述

Natural Occurrence and Biosynthetic Origin

2-Bromo-4,5-dihydroxybenzaldehyde is a natural product primarily isolated from marine red algae. nih.gov It has been identified in various species, including Polysiphonia morrowii and Rhodomela confervoides. nih.gov In these organisms, bromophenols are considered secondary metabolites, which are compounds not essential for primary growth and development but often play crucial roles in defense and signaling. The presence of these compounds is a distinctive feature of the chemical profile of many marine algae. nih.govmdpi.com

The biosynthesis of this compound and related bromophenols in algae is a topic of ongoing research. It is generally accepted that these compounds are formed in a process involving bromoperoxidase enzymes. mdpi.comnih.gov These enzymes are capable of utilizing the relatively high concentration of bromide ions present in seawater to halogenate phenolic precursor molecules. nih.gov The specific biosynthetic pathway is thought to begin with precursors from the shikimic acid pathway, a common route for the synthesis of aromatic compounds. While the exact sequence of enzymatic steps leading to this compound is not fully detailed, the process involves the introduction of a bromine atom onto a dihydroxylated benzene (B151609) ring structure, followed by the formation of the aldehyde group.

Academic Context and Research Significance within Marine Bromophenols

The academic interest in this compound is part of a broader investigation into marine bromophenols, a diverse group of compounds found in various marine life forms, including algae, sponges, and ascidians. mdpi.com These compounds are significant from a chemical ecology perspective, as they are believed to function as chemical deterrents against predators and fouling organisms. mdpi.comnih.gov

The research significance of this compound and its chemical relatives stems from their wide range of observed biological activities. nih.govruc.dk Scientific studies have explored the potential of these compounds in various contexts, revealing activities such as antioxidant, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.netnih.gov For example, 3-bromo-4,5-dihydroxybenzaldehyde (B99904) has been shown to exhibit anti-inflammatory properties in cellular models and to protect human keratinocytes from oxidative stress induced by UVB irradiation. nih.govnih.gov The unique structures of these brominated phenols make them interesting candidates for further investigation into their mechanisms of action and potential applications. researchgate.net

Interactive Data Table: Biological Activities of Selected Marine Bromophenols

| Compound/Extract | Source Organism | Investigated Biological Activity |

| 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) | Polysiphonia morrowii (Red Alga) | Anti-inflammatory nih.gov |

| 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) | Red Algae | Protection against UVB-induced oxidative stress nih.gov |

| Bromophenol-rich extracts | Leathesia nana (Brown Alga) | Cytotoxicity against various cancer cell lines nih.gov |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) | Marine Algae | Antifungal researchgate.net |

Structure

3D Structure

属性

IUPAC Name |

2-bromo-4,5-dihydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3/c8-5-2-7(11)6(10)1-4(5)3-9/h1-3,10-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHKKMRNIFLPBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10462296 | |

| Record name | Benzaldehyde, 2-bromo-4,5-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4815-99-0 | |

| Record name | Benzaldehyde, 2-bromo-4,5-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of 2 Bromo 4,5 Dihydroxybenzaldehyde

Extraction and Isolation Techniques from Biological Sources

2-Bromo-4,5-dihydroxybenzaldehyde is a secondary metabolite found in several species of marine red algae, including Polysiphonia morrowii, Rhodomela confervoides, and Polysiphonia urceolata. mdpi.comnih.gov The extraction and isolation of this and other bromophenols from these natural sources typically involve a multi-step process.

The general procedure begins with the collection and preparation of the algal samples. This involves rinsing with distilled water to remove debris, followed by snap-freezing in liquid nitrogen, freeze-drying, and pulverization. europa.eu The powdered algal material is then subjected to solvent extraction, commonly using 80% ethanol. europa.eu The resulting supernatant is collected and lyophilized to yield a crude extract. europa.eu

To isolate this compound from the crude extract, further fractionation is necessary. This is often achieved using advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which are instrumental in the precise determination of the compound's structure and configuration. mdpi.com

Chemical Synthesis Pathways for this compound

While extraction from natural sources is a primary method for obtaining this compound, chemical synthesis offers an alternative route, providing greater control and scalability. The synthesis of this and related bromophenols often involves electrophilic halogenation of a phenol (B47542) precursor with bromine. wikipedia.org

A common starting material for the synthesis of derivatives is 3,4-dimethoxybenzaldehyde (B141060). google.com One documented pathway involves the bromination of 3,4-dimethoxybenzaldehyde in acetic acid to produce 2-bromo-4,5-dimethoxybenzaldehyde. google.com This intermediate can then be demethylated to yield the target compound, this compound. A study by Öztürk et al. (2019) detailed the synthesis of novel bromophenols where O-demethylation of brominated diarylmethanes was achieved using boron tribromide (BBr3). tandfonline.com

Another approach involves the direct formylation of a substituted catechol. For instance, the Vilsmeier-Haack reaction can be used to introduce an aldehyde group onto a suitably protected bromo-catechol derivative. google.com The precise sequence of bromination, formylation, and deprotection steps is crucial for achieving the desired substitution pattern and high yields.

| Starting Material | Key Reagents | Intermediate(s) | Final Product | Reference |

| 3,4-Dimethoxybenzaldehyde | Bromine, Acetic Acid, BBr3 | 2-Bromo-4,5-dimethoxybenzaldehyde | This compound | google.com |

| Veratrole | 2,3-Dimethoxybenzoic acid, Bromine, BBr3 | Di- and tribrominated diarylmethanones | Novel Bromophenols | tandfonline.com |

Biotechnological Approaches for Bromophenol Production

The biosynthesis of bromophenols in marine algae is catalyzed by enzymes known as vanadium-dependent bromoperoxidases (V-BPOs). udel.eduhokudai.ac.jp These enzymes facilitate the oxidation of bromide ions by hydrogen peroxide, leading to the bromination of phenolic precursors. udel.eduudel.edu This natural process has inspired biotechnological approaches for the production of bromophenols.

In vitro studies have demonstrated the feasibility of using isolated V-BPOs to synthesize brominated compounds. For example, V-BPO isolated from the brown alga Ascophyllum nodosum has been shown to catalyze the bromination of phenol red to bromophenol blue. nih.gov This enzyme exhibits high stability, making it a promising candidate for industrial applications. nih.gov

Researchers have also explored the use of recombinant V-BPOs produced in microorganisms like Escherichia coli. hokudai.ac.jp These recombinant enzymes have shown significant brominating activity, opening the door for the sustainable and controlled production of specific bromophenols, potentially including this compound. hokudai.ac.jp The proposed mechanism involves the V-BPO catalyzing an asymmetric bromination that triggers the cyclization of a linear precursor. hokudai.ac.jp

Chemical Derivatization and Analog Synthesis

The synthesis of derivatives and analogs of this compound is an active area of research, driven by the desire to explore structure-activity relationships and develop new compounds with enhanced biological properties.

One common derivatization strategy involves the modification of the hydroxyl groups. For example, alkylation reactions can be performed to introduce various functional groups. In one study, (2-bromo-4,5-dimethoxyphenyl)methanol was used as a starting material for alkylation reactions with substituted benzenes to produce new diaryl methanes. mdpi.com These were then demethylated to yield novel bromophenol derivatives. mdpi.com

Another approach is to modify the aldehyde group. For instance, condensation reactions with various reagents can lead to the formation of Schiff bases or other extended structures. The synthesis of aurones, for example, has been achieved using 3',5'-dibromo-2',4'-dihydroxychalcones and copper bromide. scirp.org

The following table summarizes some examples of synthesized derivatives and analogs:

| Starting Compound | Reagents | Derivative/Analog | Reference |

| (2-bromo-4,5-dimethoxyphenyl)methanol | Substituted benzenes, BBr3 | Novel diaryl methane (B114726) bromophenols | mdpi.com |

| 3',5'-dibromo-2',4'-dihydroxychalcones | Copper bromide | Aurones | scirp.org |

| Hydroxybenzaldehyde | Propargyl bromide, Potassium carbonate | Propargyloxy benzaldehyde (B42025) | nih.gov |

These synthetic and derivatization strategies provide a versatile toolkit for chemists to create a diverse range of bromophenol compounds for further investigation.

Advanced Analytical and Computational Investigations of 2 Bromo 4,5 Dihydroxybenzaldehyde

Spectroscopic Characterization Techniques in Research

The precise identification and characterization of 2-Bromo-4,5-dihydroxybenzaldehyde rely on a suite of spectroscopic techniques. These methods provide detailed information about the molecule's atomic connectivity and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for structure elucidation. For this compound, ¹H NMR spectroscopy provides characteristic signals for the protons on the aromatic ring and the aldehyde group. The aldehyde proton typically appears far downfield, a result of the strong deshielding effect of the carbonyl group. researchgate.net The aromatic protons' chemical shifts are influenced by the substitution pattern of the bromine atom and the two hydroxyl groups.

Infrared (IR) Spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of this compound will prominently feature a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group. researchgate.net Additionally, broad absorption bands are expected in the high-frequency region of the spectrum, which are characteristic of the O-H stretching vibrations of the phenolic hydroxyl groups.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can precisely determine the molecular formula of this compound as C₇H₅BrO₃. researchgate.netresearchgate.net

| Spectroscopic Data for this compound | |

| Technique | Observed Features |

| ¹H NMR | Signals for aromatic and aldehyde protons. researchgate.net |

| IR Spectroscopy | Strong C=O stretch, broad O-H stretches. researchgate.net |

| Mass Spectrometry | Confirms molecular formula C₇H₅BrO₃. researchgate.netresearchgate.net |

Theoretical and Computational Chemistry Studies

To complement experimental data, theoretical and computational chemistry studies offer profound insights into the electronic structure and reactivity of this compound. These in silico methods allow for the investigation of properties that can be challenging to measure experimentally. While comprehensive computational studies specifically on this compound are not extensively available, the behavior of related substituted benzaldehydes and bromophenols has been well-documented, providing a strong basis for understanding its properties. researchgate.netresearchgate.netresearchgate.net

Density Functional Theory (DFT) Applications in Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic properties of molecules. mdpi.com For substituted benzaldehydes, DFT calculations can accurately predict bond lengths, bond angles, and vibrational frequencies. researchgate.net These calculations can also be used to investigate the influence of substituents on the reactivity of the aldehyde group. In the case of this compound, the electron-withdrawing nature of the bromine atom and the aldehyde group, combined with the electron-donating character of the hydroxyl groups, creates a complex electronic environment that DFT can effectively model to predict sites of electrophilic and nucleophilic attack. nih.govresearchgate.net

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net For aromatic aldehydes, a smaller HOMO-LUMO gap generally implies higher reactivity. malayajournal.org In this compound, the HOMO is expected to be localized primarily on the electron-rich dihydroxy-substituted benzene (B151609) ring, while the LUMO is likely centered on the electron-accepting aldehyde group. nih.gov This distribution facilitates charge transfer within the molecule, influencing its reactivity. malayajournal.org

| Calculated Quantum Chemical Parameters for a Related Hydroxybenzaldehyde | |

| Parameter | Value (eV) |

| HOMO Energy | -6.51 |

| LUMO Energy | -2.70 |

| HOMO-LUMO Gap | 3.81 |

| Data derived from a study on (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde and serves as an illustrative example. malayajournal.org |

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.de The MEP displays regions of negative potential (electron-rich) and positive potential (electron-poor). For a molecule like this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, indicating these as sites for electrophilic attack. youtube.commdpi.com Conversely, the hydrogen atoms of the hydroxyl groups and the aldehyde proton would exhibit positive potential, marking them as potential sites for nucleophilic interaction.

Intermolecular Interaction Analysis (Hirshfeld Surfaces)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.gov This analysis maps the regions of close contact between neighboring molecules. For substituted phenols and benzaldehydes, Hirshfeld analysis reveals the importance of hydrogen bonding and other weak interactions in determining the crystal packing. acs.orgrsc.org In the solid state of this compound, it is expected that strong O-H···O hydrogen bonds involving the hydroxyl and carbonyl groups would be dominant interactions, significantly influencing its physical properties. mq.edu.auiucr.org

Solvent Effects and Kinetic Studies in Reaction Mechanisms

The solvent in which a reaction is carried out can have a significant impact on its rate and mechanism. chemrxiv.org For reactions involving aldehydes, the polarity of the solvent can influence the stability of reactants, transition states, and products. nih.govrsc.org For instance, polar solvents can stabilize charged intermediates and transition states, potentially accelerating the reaction. iupac.org Kinetic studies on the reactions of benzaldehyde (B42025) derivatives in different solvents have shown that both the reaction rate and, in some cases, the product distribution can be highly dependent on the solvent environment. mdpi.com Understanding these solvent effects is crucial for optimizing synthetic procedures involving this compound.

Biological Activities and Molecular Mechanisms of 2 Bromo 4,5 Dihydroxybenzaldehyde

Antioxidant Mechanisms and Cellular Cytoprotection

2-Bromo-4,5-dihydroxybenzaldehyde (BDB), a natural compound found in marine red algae, has demonstrated significant antioxidant and cytoprotective effects against various oxidative stressors. nih.govmdpi.comnih.gov Its mechanisms of action involve direct scavenging of reactive oxygen species, modulation of key signaling pathways, and induction of endogenous antioxidant defense systems. nih.govnih.gov

Reactive Oxygen Species Scavenging Activity

BDB exhibits potent direct scavenging activity against a variety of reactive oxygen species (ROS). nih.govkoreascience.kr Studies have shown its ability to neutralize 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals, hydroxyl radicals, and alkyl radicals in a dose-dependent manner. nih.govkoreascience.kr For instance, the half-maximal inhibitory concentration (IC50) values for DPPH, hydroxyl, and alkyl radical scavenging were determined to be 13.17 ± 0.13 µM, 60.12 ± 3.31 µM, and 7.58 ± 0.37 µM, respectively. koreascience.kr Furthermore, BDB effectively scavenges superoxide (B77818) anions generated by the xanthine/xanthine oxidase system and hydroxyl radicals from the Fenton reaction. nih.gov This direct antioxidant action contributes to its ability to mitigate cellular damage induced by oxidative insults.

Nrf2-Keap1 Signaling Pathway Modulation

A key mechanism underlying the antioxidant effects of BDB is its ability to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway. nih.govnih.govresearchgate.net Under normal conditions, Keap1 targets Nrf2 for degradation. However, in the presence of oxidative stress or inducers like BDB, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. nih.govmdpi.com Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription. nih.govresearchgate.net BDB has been shown to increase the expression of Nrf2 and promote its nuclear translocation. nih.govmdpi.com This activation is mediated, at least in part, by the phosphorylation of upstream signaling proteins such as extracellular signal-regulated kinase (ERK) and protein kinase B (Akt). nih.govmdpi.com

Induction of Antioxidant Enzymes (e.g., HO-1, NQO1, TrxR1)

The activation of the Nrf2 pathway by BDB leads to the increased expression of several critical antioxidant enzymes. nih.govcetjournal.it One of the most studied is heme oxygenase-1 (HO-1), an enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant properties. nih.gov BDB treatment has been shown to significantly upregulate the mRNA and protein levels of HO-1 in a concentration- and time-dependent manner in human keratinocytes. nih.govresearchgate.net This induction of HO-1 is a crucial component of the cytoprotective effects of BDB against oxidative stress. nih.gov In addition to HO-1, Nrf2 activation can also lead to the induction of other phase II detoxifying enzymes like NAD(P)H quinone dehydrogenase 1 (NQO1) and thioredoxin reductase 1 (TrxR1), further enhancing the cell's antioxidant capacity. frontiersin.orgnih.gov

Enhancement of Reduced Glutathione (B108866) Levels and Glutathione System Enzymes

BDB has been found to enhance the cellular levels of reduced glutathione (GSH), a major endogenous antioxidant. nih.gov It achieves this by increasing the protein and mRNA levels of enzymes involved in glutathione synthesis, particularly glutathione synthetase (GSS). nih.gov The upregulation of GSS is mediated through the Nrf2 pathway, as BDB enhances the binding of Nrf2 to the ARE in the GSS gene promoter. mdpi.com By boosting the synthesis of GSH, BDB strengthens the cellular antioxidant defense system, protecting cells from oxidative damage. nih.gov

Protection Against Oxidative Damage in Cellular Models (e.g., H₂O₂-induced, UVB-induced)

BDB has demonstrated significant protective effects in various cellular models of oxidative stress. In human keratinocytes (HaCaT cells), BDB pretreatment has been shown to protect against hydrogen peroxide (H₂O₂)-induced and ultraviolet B (UVB)-induced oxidative damage. nih.govresearchgate.net It mitigates the cytotoxic effects of these stressors, restoring cell viability. nih.govnih.gov This protection is attributed to its ability to scavenge intracellular ROS, reduce lipid peroxidation, and prevent DNA damage. nih.govjmb.or.kr For example, BDB has been shown to decrease UVB-induced apoptosis, as evidenced by a reduction in apoptotic bodies and DNA fragmentation. nih.gov The cytoprotective effects of BDB in these models are often linked to the induction of HO-1 and the activation of the Nrf2 pathway. nih.gov

| Oxidative Stressor | Cell Line | Key Protective Effects of BDB | Relevant Findings |

| Hydrogen Peroxide (H₂O₂) | Vero cells, HaCaT cells | Inhibits lipid peroxidation, cell death, and apoptosis. jmb.or.krnih.gov Reduces ROS production. jmb.or.kr | Suppresses the cleavage of caspase-9 and PARP, and reduces Bax levels. nih.gov Protects against H₂O₂-induced lipid peroxidation. jmb.or.kr |

| Ultraviolet B (UVB) | HaCaT cells | Restores cell viability. nih.gov Scavenges intracellular ROS. nih.gov Decreases lipid peroxidation, protein and DNA damage. nih.gov Reduces apoptosis. nih.gov | Activates Nrf2/HO-1 pathway. nih.gov Restores reduced glutathione levels. nih.gov |

Anti-inflammatory Pathways and Immunomodulatory Effects

This compound (BDB), a bromophenol isolated from marine red algae such as Polysiphonia morrowii, has demonstrated significant anti-inflammatory and immunomodulatory properties in various preclinical studies. mdpi.comnih.gov Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways and cellular responses that are central to the inflammatory process.

Suppression of Pro-inflammatory Cytokine and Chemokine Production

BDB has been shown to effectively suppress the production of a range of pro-inflammatory cytokines and chemokines in different cell types. In human HaCaT keratinocytes stimulated with TNF-α/IFN-γ, BDB treatment dose-dependently inhibited the mRNA expression of several key inflammatory mediators. mdpi.com This includes cytokines such as Interleukin-6 (IL-6), IL-8, IL-13, Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ). mdpi.com Additionally, the expression of chemokines that attract inflammatory cells, namely Eotaxin, Macrophage-derived chemokine (MDC), Regulated on Activation, Normal T Cell Expressed and Secreted (RANTES), and Thymus and Activation-Regulated Chemokine (TARC), was also significantly reduced. mdpi.com

In another study involving lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, BDB was found to suppress the production of the pro-inflammatory cytokine IL-6 in a dose-dependent manner. nih.gov Furthermore, in a model of allergic inflammation using immunoglobulin E (IgE)/bovine serum albumin (BSA)-stimulated mouse bone marrow-derived cultured mast cells (BMCMCs), BDB downregulated the expression and secretion of a broad spectrum of cytokines including IL-1β, IL-4, IL-5, IL-6, IL-10, IL-13, IFN-γ, and TNF-α, as well as the chemokine TARC. nih.govmdpi.com

Table 1: Effect of this compound on Pro-inflammatory Cytokine and Chemokine Production

| Cell Type | Stimulant | Inhibited Cytokines/Chemokines | Reference |

| HaCaT Keratinocytes | TNF-α/IFN-γ | IL-6, IL-8, IL-13, TNF-α, IFN-γ, Eotaxin, MDC, RANTES, TARC | mdpi.com |

| RAW 264.7 Macrophages | LPS | IL-6 | nih.gov |

| Mouse BMMCs | IgE/BSA | IL-1β, IL-4, IL-5, IL-6, IL-10, IL-13, IFN-γ, TNF-α, TARC | nih.gov |

Inhibition of NF-κB and MAPK Signaling Cascades

A primary mechanism underlying the anti-inflammatory effects of BDB is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial regulators of pro-inflammatory gene expression. mdpi.com

In TNF-α/IFN-γ-stimulated HaCaT keratinocytes, BDB treatment significantly suppressed the phosphorylation of key components of the NF-κB pathway, including IκBα and the p65 subunit of NF-κB. mdpi.com This inhibition of phosphorylation prevents the translocation of NF-κB p65 into the nucleus, a critical step for the transcription of inflammatory genes. mdpi.com The study also demonstrated that BDB suppressed the phosphorylation of MAPKs. mdpi.com Similarly, in LPS-stimulated RAW 264.7 macrophages, BDB was shown to inhibit the phosphorylation of NF-κB. nih.govnih.gov Another related compound, 5-Bromo-2-hydroxy-4-methyl-benzaldehyde, was also found to suppress the phosphorylation of ERK and p38, which are key kinases in the MAPK pathway, and inhibit the nuclear translocation of NF-κB p65 and p50 subunits in LPS-stimulated macrophages. nih.gov

Table 2: Inhibition of NF-κB and MAPK Signaling by this compound

| Cell Type | Stimulant | Inhibited Pathway Component | Effect | Reference |

| HaCaT Keratinocytes | TNF-α/IFN-γ | p-IκBα, p-NF-κB p65, p-MAPKs | Decreased phosphorylation and nuclear translocation | mdpi.com |

| RAW 264.7 Macrophages | LPS | p-NF-κB | Decreased phosphorylation | nih.govnih.gov |

| Mouse BMMCs | IgE/BSA | NF-κB, SYK-LAT-Gab2 | Suppressed signaling axis | nih.gov |

Modulation of Macrophage Phenotypes (e.g., M2 Polarization)

Recent research indicates that BDB can modulate macrophage polarization, promoting a shift towards the anti-inflammatory M2 phenotype. nih.gov Macrophages can be broadly classified into the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. M2 macrophages, particularly the M2c subtype induced by IL-10 and TGF-β, play a role in immunosuppression and tissue repair. nih.gov

A study demonstrated that BDB augments the function of M2 macrophages. nih.govnih.gov These BDB-conditioned M2 macrophages were shown to directly mediate the differentiation of CD4+Foxp3+ regulatory T cells from CD4+ T cells, highlighting a novel immunomodulatory mechanism. nih.govnih.gov

Induction of Regulatory T Cell Differentiation

A significant aspect of BDB's immunomodulatory activity is its ability to induce the differentiation of regulatory T cells (Tregs). Tregs, characterized by the expression of the transcription factor Foxp3, are crucial for maintaining immune tolerance and suppressing excessive inflammatory responses. nih.gov

Attenuation of Inflammatory Skin Responses (e.g., Allergic Contact Dermatitis Models)

The anti-inflammatory and immunomodulatory effects of BDB have been demonstrated in vivo in models of inflammatory skin disease. Specifically, in a mouse model of allergic contact dermatitis (ACD) induced by 2,4-dinitrochlorobenzene (DNCB), BDB treatment was shown to alleviate the symptoms of the disease. nih.govnih.gov

Oral administration of BDB in the ACD mouse model resulted in a reduction of serum immunoglobulin E (IgE) levels, decreased ear thickness and edema, and reduced inflammatory cell infiltration in the ear tissue. nih.govnih.gov Furthermore, BDB treatment suppressed the development of AD-like symptoms and reduced the size of lymph nodes. nih.gov These therapeutic effects are attributed to the compound's ability to suppress inflammatory pathways, modulate CD4+ T cell proliferation, and enhance the population of Tregs. nih.govnih.gov

Antiviral Research Applications

While the primary focus of research on this compound has been on its anti-inflammatory and antioxidant properties, some studies have indicated its potential as an antiviral agent. Marine-derived compounds, including bromophenols, are recognized for their diverse biological activities, which include antiviral effects. mdpi.com One study has noted that bioactive substances from Polysiphonia morrowii, the source of BDB, possess antiviral activities among other physiological effects. mdpi.com However, detailed mechanistic studies and specific applications against particular viruses are less extensively documented in the currently available literature compared to its anti-inflammatory actions. Further research is needed to fully elucidate the scope and mechanisms of its antiviral potential.

Efficacy Against Specific Fish Pathogenic Viruses (e.g., IHNV, IPNV)

Research has demonstrated the antiviral capabilities of bromophenols isolated from the red alga Polysiphonia morrowii against significant fish pathogens, namely Infectious Hematopoietic Necrosis Virus (IHNV) and Infectious Pancreatic Necrosis Virus (IPNV). jmicrobiol.or.krnih.gov A study focusing on compounds from this alga identified 3-bromo-4,5-dihydroxybenzaldehyde (B99904) , an isomer of the subject compound, as having significant antiviral activity. In a direct virucidal test, this compound was found to be notably effective against IHNV. jmicrobiol.or.krnih.gov Another bromophenol from the same source, 3-bromo-4,5-dihydroxybenzyl methyl ether, exhibited significant antiviral action against both IHNV and IPNV. jmicrobiol.or.krnih.gov While the antiviral efficacy of these compounds was reported to be lower than the positive control, ribavirin, these findings highlight the potential of bromophenols from Polysiphonia morrowii as therapeutic agents in combating viral diseases in fish. jmicrobiol.or.krnih.gov

In Vitro Antiviral Assays and Selectivity Index Determination

The evaluation of antiviral efficacy is commonly conducted through in vitro assays that measure the concentration of a compound required to inhibit viral replication and the concentration that is toxic to host cells. A key metric derived from these assays is the Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value indicates greater selectivity of the compound for the virus.

For 3-bromo-4,5-dihydroxybenzaldehyde , pretreatment tests have shown significant antiviral activities, with SI values ranging from 20 to 42 against both IHNV and IPNV. nih.gov This demonstrates a favorable profile for selective antiviral action. Similarly, 3-bromo-4,5-dihydroxybenzyl methyl ether also displayed significant antiviral activity with SI values in the same range against both viruses. nih.gov

Table 1: Antiviral Activity of Bromophenols from Polysiphonia morrowii

| Compound | Virus | Selectivity Index (SI = CC50/EC50) |

|---|---|---|

| 3-bromo-4,5-dihydroxybenzaldehyde | IHNV | 20 - 42 |

| IPNV | 20 - 42 | |

| 3-bromo-4,5-dihydroxybenzyl methyl ether | IHNV | 20 - 42 |

Metabolic Regulation and Enzyme Inhibition Studies

Investigations into the bioactivity of this compound and related bromophenols have extended to their effects on key enzymes involved in metabolic pathways. This research points to their potential as regulators of metabolic processes.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin (B600854) signaling, and its inhibition is a therapeutic target for type 2 diabetes. While specific data on the PTP1B inhibitory activity of this compound is limited in the available literature, studies on related bromophenol derivatives have shown promising results. A series of synthesized bromophenol derivatives were evaluated for their PTP1B inhibitory activity, with some compounds exhibiting potent inhibition. nih.gov For instance, a highly brominated derivative demonstrated an IC50 value of 0.68 μmol/L, which was significantly more potent than the lead compound (IC50 = 2.42 μmol/L) isolated from the red alga Rhodomela confervoides. nih.gov Furthermore, this compound showed high selectivity for PTP1B over other protein tyrosine phosphatases. nih.gov Research on other bromophenols from algae has also identified compounds with significant inhibitory activity against PTP1B, with IC50 values in the low micromolar range. nih.gov

Alpha-Glucosidase Inhibition

Alpha-glucosidase is an enzyme involved in the breakdown of carbohydrates, and its inhibition can help manage postprandial hyperglycemia. A variety of bromophenols have demonstrated inhibitory activity against this enzyme. nih.gov For example, a series of bromophenol derivatives were tested and showed effective inhibition of α-glucosidase, with Ki values in the nanomolar range (43.62 ± 5.28 to 144.37 ± 16.37 nM). nih.gov Another related compound, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether, purified from the red alga Polyopes lancifolia, was found to be a potent competitive inhibitor of Saccharomyces cerevisiae α-glucosidase, with a Ki value of 0.068 μM. nih.gov While direct IC50 values for this compound are not specified in the reviewed literature, the strong inhibitory action of related bromophenols suggests a potential for this class of compounds.

Aldose Reductase (AR) Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is implicated in the development of diabetic complications. The inhibition of this enzyme is a key therapeutic strategy. Research has shown that bromophenols can be significant inhibitors of aldose reductase. nih.gov A study on bromophenols from the red alga Symphyocladia latiuscula reported that several compounds, including the structurally similar 2,3,6-tribromo-4,5-dihydroxybenzaldehyde , exhibited significant aldose reductase inhibitory activity. nih.gov Another study on a series of bromophenol derivatives found that one compound showed maximum inhibition against AR with a Ki value of 0.05 ± 0.01 μM. nih.gov

Table 2: Aldose Reductase Inhibitory Activity of a Bromophenol Derivative

| Compound Series | Enzyme | Inhibition Constant (Ki) |

|---|---|---|

| Bromophenols | Aldose Reductase (AR) | 0.05 ± 0.01 μM (most potent) |

HMG-CoA Reductase Inhibition

HMG-CoA reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway of cholesterol synthesis. Its inhibition is the primary mechanism of action for statin drugs used to lower cholesterol. There is currently no information available in the reviewed scientific literature regarding the inhibitory activity of this compound on HMG-CoA reductase.

Influence on Insulin Signaling Pathways

3-Bromo-4,5-dihydroxybenzaldehyde (BDB), a natural bromophenol derived from marine red algae, has been noted for its potential anti-diabetic properties. koreascience.krsemanticscholar.org Research into its mechanisms reveals an influence on key components of the insulin signaling cascade, particularly the Protein Kinase B (Akt) pathway, which is central to mediating insulin's effects on glucose metabolism.

Studies have demonstrated that BDB treatment can induce the phosphorylation of Akt. nih.govnih.gov The activation of Akt is a critical step in the insulin signaling pathway, following the activation of the insulin receptor and phosphatidylinositol 3-kinase (PI3K). Activated Akt proceeds to phosphorylate a variety of downstream targets, culminating in the translocation of GLUT4 glucose transporters to the cell membrane, which facilitates glucose uptake from the bloodstream. By promoting Akt phosphorylation, BDB helps to activate this crucial cell survival and metabolic pathway. nih.govnih.gov

Furthermore, research on closely related bromophenol compounds provides additional insight into potential anti-diabetic mechanisms. For instance, Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE), another bromophenol from red algae, has been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). nih.gov PTP1B is a known negative regulator of the insulin pathway, and its inhibition is a key therapeutic target for type 2 diabetes. By inhibiting PTP1B, compounds like BDDE can enhance insulin sensitivity and stimulate the insulin signaling cascade, including the activation of Akt. nih.gov While direct PTP1B inhibition by BDB is yet to be fully detailed, its demonstrated ability to activate Akt suggests it may act on the insulin signaling pathway to improve glucose metabolism.

| Research Focus | Model System | Key Findings | Potential Mechanism |

| Akt Activation | Human Keratinocytes (HaCaT cells); Cardiomyocytes | BDB treatment significantly enhanced the phosphorylation of Akt. nih.govnih.gov | Activation of the PI3K/Akt signaling pathway, a core component of insulin signaling. nih.govnih.gov |

| Anti-diabetic Effects | General citation | BDB is reported to exhibit anti-diabetic activities. koreascience.krsemanticscholar.org | Not fully elucidated for BDB, but related compounds inhibit PTP1B, a negative regulator of insulin signaling. nih.gov |

| High-Glucose Damage | Human Retinal Endothelial Cells | The isomer 5-bromo-3,4-dihydroxybenzaldehyde protects against high-glucose-induced damage. bohrium.com | Inhibition of inflammatory responses. bohrium.com |

Anti-cancer Research and Apoptosis Modulation

While 3-Bromo-4,5-dihydroxybenzaldehyde is reported to possess anti-cancer properties, current research has focused more on its role in modulating apoptosis in the context of cytoprotection—that is, protecting healthy cells from damage-induced death. nih.govmdpi.com The compound's ability to selectively induce apoptosis in cancer cells is an area requiring further investigation. Its documented effects on key apoptotic proteins in non-cancerous cells, however, provide valuable insight into its mechanisms of action.

Induction of Apoptosis in Cancer Cell Lines

The anti-cancer activity of BDB has been cited in scientific literature. nih.govmdpi.com This suggests a potential to trigger programmed cell death, or apoptosis, in malignant cells. However, detailed studies demonstrating this effect in specific cancer cell lines are not extensively covered in the available research. The primary focus of existing studies has been on BDB's protective effects, where it inhibits apoptosis in normal cells exposed to stressors like oxidative damage or particulate matter. semanticscholar.orgmdpi.com For example, BDB was found to reverse cell cycle arrest and apoptosis induced by PM2.5 in keratinocytes. mdpi.com This highlights a complex, context-dependent role in regulating cell survival and death.

Regulation of Apoptotic and Anti-apoptotic Protein Expression (e.g., Caspases, Bax/Bcl-xL)

3-Bromo-4,5-dihydroxybenzaldehyde has been shown to directly influence the expression and activity of critical proteins that control the apoptotic cascade. In models of oxidative stress, BDB treatment helps prevent cell death by regulating these proteins.

Specifically, BDB has been observed to decrease the cleavage of caspase-3 and caspase-9. nih.gov Caspases are a family of protease enzymes that act as the primary executioners of apoptosis. By preventing their cleavage and activation, BDB effectively halts the progression of the apoptotic program. nih.gov

Furthermore, BDB has been found to reduce the levels of the pro-apoptotic protein Bax. Bax plays a crucial role in the intrinsic pathway of apoptosis by promoting the permeabilization of the mitochondrial membrane. In studies where normal Vero cells were exposed to hydrogen peroxide-induced oxidative stress, BDB treatment reduced Bax expression, thereby preventing the initiation of mitochondrial-led apoptosis.

| Apoptotic Protein | Model System | Effect of BDB Treatment | Mechanism |

| Caspase-3 | Cardiomyocytes (Oxygen-Glucose Deprivation) | Significantly decreased the cleavage of caspase-3. nih.gov | Inhibition of the execution phase of apoptosis. |

| Caspase-9 | Vero Cells (H₂O₂-induced stress) | Suppressed the cleavage of caspase-9. | Inhibition of the intrinsic apoptotic pathway initiator. |

| Bax | Vero Cells (H₂O₂-induced stress) | Reduced the expression levels of the pro-apoptotic protein Bax. | Prevention of mitochondrial-mediated apoptosis. |

Neuroprotective Research Perspectives

The potential for 3-Bromo-4,5-dihydroxybenzaldehyde to exert neuroprotective effects is a developing area of research. While direct studies on BDB for conditions like neurodegenerative diseases are limited, research on a closely related isomer provides promising indications.

A study on 5-bromo-3,4-dihydroxybenzaldehyde demonstrated a protective effect on diabetic retinal neurovascular units. nih.gov Diabetic retinopathy is a neurovascular complication of diabetes, and protecting these retinal units involves preserving both neuronal and vascular cells from hyperglycemia-induced damage. The mechanism was linked to the inhibition of inflammatory factor secretion. nih.gov

Given that BDB shares a similar core structure and anti-inflammatory properties, it is plausible that it could offer similar protective effects in the central nervous system. Its established antioxidant activities and its ability to modulate pathways like Akt, which are also vital for neuronal survival, further support this hypothesis. Future research is warranted to explore the direct neuroprotective efficacy of 3-Bromo-4,5-dihydroxybenzaldehyde in models of neuroinflammation and neurodegeneration.

Cardiovascular Systemic Protection Mechanisms

Significant research has highlighted the protective role of 3-Bromo-4,5-dihydroxybenzaldehyde within the cardiovascular system, particularly in the context of damage caused by lack of blood flow and subsequent reperfusion.

Protection Against Myocardial Ischemia-Reperfusion Injury in In Vitro and In Vivo Models

3-Bromo-4,5-dihydroxybenzaldehyde has demonstrated a potent ability to protect the heart against myocardial ischemia-reperfusion (I/R) injury. nih.gov This type of injury occurs when blood supply is restored to tissue after a period of ischemia (e.g., after a heart attack), paradoxically causing a burst of oxidative stress and inflammation that can lead to further cell death.

In vitro, studies using cardiomyocytes subjected to oxygen and glucose deprivation (OGD) to mimic ischemia showed that BDB treatment attenuated cytotoxicity and significantly decreased apoptosis. nih.gov The compound was found to mitigate OGD-induced oxidative stress, as evidenced by reduced reactive oxygen species (ROS) and lipid peroxidation. nih.gov

In vivo models using rats with surgically induced coronary artery ligation confirmed these protective effects. nih.gov Administration of BDB was shown to improve cardiac function recovery, reduce mortality, and decrease the infarct size following a myocardial infarction. koreascience.kr

The primary mechanism identified for this cardioprotection is the activation of the Akt-PGC1α-Sirt3 signaling pathway. nih.govnih.gov BDB treatment increased the phosphorylation of Akt and upregulated the expression of PGC1α and Sirt3, which are crucial regulators of mitochondrial function and antioxidant defenses. nih.gov Another study showed that BDB also reduced the infiltration of inflammatory macrophages into the injured heart tissue, further limiting post-infarction damage. koreascience.kr

| Study Model | Type | Key Findings | Identified Mechanism |

| Cardiomyocytes | In Vitro | Attenuated cytotoxicity, decreased apoptosis, and reduced oxidative stress after simulated ischemia (OGD). nih.gov | Activation of the Akt-PGC1α-Sirt3 pathway. nih.gov |

| Rats | In Vivo | Attenuated myocardial contractile dysfunction after coronary artery ligation. nih.gov | Activation of the Akt-PGC1α-Sirt3 pathway. nih.gov |

| Mice | In Vivo | Improved cardiac function, decreased mortality, and reduced infarct size after myocardial infarction. koreascience.kr | Reduced infiltration of M1 and M2 macrophages and suppressed pro-inflammatory cytokine secretion. koreascience.kr |

Activation of Akt-PGC1α-Sirt3 Signaling Pathway

Research has illuminated the role of this compound in activating the Akt-PGC1α-Sirt3 signaling pathway, a critical regulator of cellular survival and mitochondrial function. In the context of myocardial ischemia and reperfusion injury, this compound has been shown to confer protective effects by modulating this specific pathway. frontiersin.org

Studies using in vitro models of oxygen-glucose deprivation (OGD) in cardiomyocytes demonstrated that treatment with this compound led to an increase in Akt phosphorylation. This activation of Akt, a serine/threonine-specific protein kinase, subsequently upregulates the expression of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and Sirtuin-3 (Sirt3). frontiersin.org The cardioprotective effects induced by the compound were found to be partially reversed when an Akt inhibitor was used or when PGC-1α was downregulated, confirming the pathway's central role. frontiersin.org In vivo studies further substantiated these findings, showing that this compound attenuated myocardial contractile dysfunction and activated the Akt-PGC1α-Sirt3 pathway in a model of coronary artery ligation. frontiersin.org

Table 1: Effect of this compound on Akt-PGC1α-Sirt3 Pathway Components

| Treatment Condition | Key Molecular Change | Observed Effect | Reference |

| Oxygen-Glucose Deprivation (OGD) in Cardiomyocytes + this compound | Increased Akt phosphorylation | Upregulation of Sirt3 and PGC1α expression | frontiersin.org |

| Myocardial Ischemia-Reperfusion (in vivo) + this compound | Activation of Akt-PGC1α-Sirt3 pathway | Attenuation of myocardial contractile dysfunction | frontiersin.org |

Preservation of Mitochondrial Function

The activation of the Akt-PGC1α-Sirt3 pathway by this compound is intrinsically linked to the preservation of mitochondrial function, particularly under conditions of cellular stress. frontiersin.org Mitochondria are central to cellular metabolism and are also a primary source of reactive oxygen species (ROS).

In studies investigating myocardial ischemia, this compound was found to mitigate mitochondrial dysfunction induced by particulate matter 2.5 (PM2.5) in keratinocytes. nih.gov This protective effect includes the reduction of mitochondrial calcium levels and the stabilization of the mitochondrial membrane potential. researchgate.net Furthermore, the compound has been shown to increase the enzymatic activities of mitochondrial antioxidant enzymes, such as isocitrate dehydrogenase 2 (IDH2), glutathione peroxidase (GSH-Px), and superoxide dismutase 2 (SOD2). frontiersin.org This enhancement of the mitochondrial antioxidant defense system contributes to the reduction of oxidative stress, as evidenced by decreased levels of superoxide (O2−) and hydrogen peroxide (H2O2) following oxygen-glucose deprivation. frontiersin.org

Skin Health and Anti-Aging Mechanisms

This compound has demonstrated significant potential in promoting skin health and combating the signs of aging through a variety of mechanisms that protect and rejuvenate skin cells. mdpi.comresearchgate.net

Suppression of Extracellular Matrix Degradation and MMP-1 Expression

A key factor in skin aging is the degradation of the extracellular matrix (ECM), which is primarily composed of collagen. This degradation is accelerated by matrix metalloproteinases (MMPs), particularly MMP-1 (collagenase). researchgate.netnih.gov Research has shown that this compound can effectively suppress the degradation of the ECM. researchgate.net

In studies on human dermal fibroblasts, the compound was found to decrease the activity of MMP-1. researchgate.net This inhibitory effect on MMP-1 helps to preserve the collagenous matrix, thereby mitigating the formation of wrinkles and maintaining skin structure. researchgate.netresearchgate.net

Enhancement of Skin Barrier Function and Hydration Proteins

A healthy skin barrier is crucial for protection against environmental aggressors and for maintaining adequate hydration. This compound has been shown to bolster the skin's barrier function. mdpi.comnih.gov

In studies on HaCaT keratinocytes stimulated with TNF-α and IFN-γ, the compound increased the production of skin hydration proteins and tight junction proteins. mdpi.comnih.gov This action helps to preserve skin moisturization and the stability of the tight junctions between skin cells, which are essential for a competent skin barrier. mdpi.com

Prevention of Premature Senescence in Dermal Fibroblasts

Cellular senescence, a state of irreversible cell growth arrest, is a hallmark of aging. nih.govnih.gov In the skin, the senescence of dermal fibroblasts contributes to the visible signs of aging. This compound has been found to possess anti-senescence properties. researchgate.net

In human dermal fibroblasts where premature senescence was induced by hydrogen peroxide (H2O2), treatment with the compound markedly reduced senescence-associated β-galactosidase activity, a key marker of senescent cells. researchgate.net This anti-senescence effect is linked to its ability to reduce intracellular reactive oxygen species (ROS) production and increase the level of the antioxidant enzyme glutathione peroxidase 1 (GPX1). researchgate.net By protecting fibroblasts from oxidative stress-induced senescence, the compound helps to maintain a more youthful and functional cell population in the dermis. researchgate.net

Amelioration of PM2.5-Induced Cell Cycle Arrest and Autophagy in Keratinocytes

Exposure to environmental pollutants like fine particulate matter (PM2.5) can induce significant damage to skin cells, leading to cell cycle arrest and autophagy. nih.govnih.gov this compound has demonstrated a protective effect against these detrimental processes in human keratinocytes. nih.gov

Studies have shown that this compound can restore cell proliferation and viability that are reduced by PM2.5 exposure. nih.gov It achieves this by reducing PM2.5-induced reactive oxygen species levels, mitigating DNA damage, and attenuating cell cycle arrest. nih.govnih.gov Furthermore, it ameliorates the increase in cellular Ca2+ levels and the activation of autophagy triggered by PM2.5. nih.gov The restorative effects on cell growth and viability were comparable to those of the autophagy inhibitor bafilomycin A1, indicating that the inhibition of autophagy is a key mechanism of its protective action against PM2.5-induced skin cell death. nih.gov

Table 2: Protective Effects of this compound against PM2.5-Induced Damage in Keratinocytes

| PM2.5-Induced Effect | Effect of this compound Treatment | Reference |

| Reduced Cell Proliferation and Viability | Restored cell proliferation and viability | nih.gov |

| Increased Reactive Oxygen Species (ROS) Levels | Reduced ROS levels | nih.gov |

| DNA Damage | Reduced DNA damage | nih.gov |

| Cell Cycle Arrest | Attenuated cell cycle arrest | nih.gov |

| Increased Intracellular Ca2+ Level | Ameliorated the increase in cellular Ca2+ level | nih.gov |

| Autophagy Activation | Inhibited autophagy activation | nih.gov |

Structure Activity Relationship Sar Studies of 2 Bromo 4,5 Dihydroxybenzaldehyde and Its Derivatives

Influence of Halogenation (Bromine Position and Number) on Bioactivity

The presence, position, and number of halogen atoms on the aromatic ring can significantly modulate the bioactivity of phenolic aldehydes. Halogenation can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets.

Systematic studies on substituted salicylaldehydes (2-hydroxybenzaldehydes) have revealed that halogenation can dramatically enhance antimicrobial properties. researchgate.netnih.gov While unsubstituted salicylaldehyde (B1680747) shows minimal activity, the introduction of halogen substituents can lead to highly potent compounds against a range of microbes. researchgate.netnih.gov For instance, studies on halogenated catechols, which share the dihydroxy pattern with 2-bromo-4,5-dihydroxybenzaldehyde, have demonstrated potent, broad-spectrum antimicrobial activity against multidrug-resistant bacteria. nih.gov This suggests that the bromine atom in this compound likely contributes to potential antimicrobial effects.

The position of the halogen is a critical determinant of activity. In a study of 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (BDB), an isomer of the title compound, significant antioxidant and anti-inflammatory properties were observed. nih.govresearchgate.netnih.gov BDB was found to protect skin cells from oxidative damage and reduce reactive oxygen species (ROS) production. nih.govnih.gov While direct comparative data between the 2-bromo and 3-bromo isomers is limited, the potent activity of the 3-bromo isomer underscores the importance of the bromine's location on the catechol ring.

Increasing the number of halogen substituents may also amplify bioactivity. A study on 2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether, a related compound with three bromine atoms, highlighted its major antioxidant activity. researchgate.net Similarly, research on halogenated flavanones indicated that di-halogenated derivatives exhibited superior free radical scavenging activity compared to their mono-halogenated counterparts. mdpi.com This suggests that poly-brominated derivatives of 4,5-dihydroxybenzaldehyde could possess enhanced antioxidant capabilities. The introduction of multiple bromine atoms can significantly modify the molecule's electron density distribution and geometry, which can, in turn, affect its reactivity and binding affinity to biological targets. mdpi.com

Table 1: Effect of Halogenation on the Bioactivity of Phenolic Compounds

| Compound Type | Number of Halogens | Observed Effect on Bioactivity | Reference |

|---|---|---|---|

| Salicylaldehydes | Mono-halogenation | Significant increase in antimicrobial activity compared to unsubstituted parent compound. | researchgate.netnih.gov |

| Catechols | Mono-halogenation (Cl, Br, I) | Exhibited >99% killing efficiency against S. aureus and E. coli; effective against MDR bacteria. | nih.gov |

| Flavanones | Di-halogenation vs. Mono-halogenation | Di-halogenated compounds showed a marked increase in DPPH and ABTS+• scavenging activity. | mdpi.com |

| 4,5-dihydroxybenzyl methyl ether | Tri-bromination | Compound identified as having major antioxidant activity. | researchgate.net |

Role of Hydroxyl Group Substitution Pattern on Antioxidant and Other Activities

The number and, critically, the position of hydroxyl (-OH) groups on the benzaldehyde (B42025) ring are primary determinants of its antioxidant capacity. wiserpub.comwiserpub.com The 4,5-dihydroxy substitution pattern in this compound forms a catechol moiety, which is a well-established structural feature for potent free radical scavenging. nih.gov

The antioxidant activity of dihydroxybenzaldehydes (DHB) is directly related to the position of the two hydroxyl groups. wiserpub.comwiserpub.com The catechol structure (ortho-dihydroxy groups) is particularly effective because it can readily donate a hydrogen atom to a radical, forming a relatively stable semiquinone radical. This stability is achieved through the delocalization of the unpaired electron across the aromatic ring and, importantly, through the formation of an intramolecular hydrogen bond between the remaining hydroxyl proton and the oxygen of the newly formed radical. nih.gov This structural feature enhances the radical scavenging capacity compared to other substitution patterns.

Comparative studies on dihydroxybenzoic acid isomers, which are structurally similar to DHBs, provide insight into the influence of -OH positioning. One study ranked the antioxidant activity as follows: 3,5-dihydroxy > 2,5-dihydroxy (gentisic acid) > 3,4-dihydroxybenzoic acid. nih.gov However, other research highlights that compounds with the catechol moiety, such as 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde), exhibit powerful antioxidant activities by scavenging various radicals and chelating metal ions. nih.gov While the number of hydroxyl groups is important, their relative position governs the antioxidant potential and the mechanism of action (e.g., hydrogen atom transfer vs. single electron transfer). wiserpub.comwiserpub.com

Table 2: Comparison of Antioxidant Activity among Dihydroxybenzoic Acid Isomers

| Compound | -OH Substitution Pattern | Relative Antioxidant Activity Rank (DPPH assay) | Reference |

|---|---|---|---|

| 3,5-Dihydroxybenzoic Acid | meta | 1 (Highest) | nih.gov |

| Gentisic Acid (2,5-Dihydroxybenzoic Acid) | para | 2 | nih.gov |

| 3,4-Dihydroxybenzoic Acid | ortho (Catechol) | 3 | nih.gov |

| 2,4-Dihydroxybenzoic Acid | ortho, para | Poor activity | nih.gov |

| 2,6-Dihydroxybenzoic Acid | ortho, ortho' | Poor activity | nih.gov |

Note: This table is based on dihydroxybenzoic acids, which serve as structural analogs to dihydroxybenzaldehydes for understanding the role of the hydroxyl substitution pattern.

Impact of Core Benzaldehyde Moiety Modifications on Biological Efficacy

Modifications to the aldehyde functional group (-CHO) or the core aromatic ring can lead to significant changes in biological efficacy. The aldehyde group is an electron-withdrawing group, which influences the electronic properties of the entire molecule, including the redox potential of the phenolic hydroxyl groups.

Comparing phenolic aldehydes to their corresponding carboxylic acids (where -CHO is oxidized to -COOH) reveals complex SARs that can be assay-dependent. For instance, one study found that protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) exhibited antioxidant activity that was equal to or even higher than its acidic counterpart, protocatechuic acid, across several different assays. researchgate.net Conversely, other studies have reported that for some compounds like vanillin, the corresponding vanillic acid shows higher radical scavenging activity, suggesting that the aldehyde moiety may hinder activity in certain contexts. researchgate.net Another investigation found that syringaldehyde and vanillin were significantly more active antioxidants than their corresponding phenolic acids. The higher activity of the aldehydes in some cases is counterintuitive, as the electron-withdrawing nature of the aldehyde group would be expected to decrease the ease of hydrogen atom donation from the phenolic -OH groups. This indicates that other factors, such as steric effects or the ability to participate in different reaction mechanisms, play a crucial role.

Table 3: Comparative Bioactivity of Phenolic Aldehydes vs. Corresponding Acids

| Aldehyde | Corresponding Acid | Comparative Antioxidant Activity | Reference |

|---|---|---|---|

| Protocatechuic Aldehyde | Protocatechuic Acid | Aldehyde showed equal or higher activity in multiple assays. | researchgate.net |

| Vanillin | Vanillic Acid | Acid showed higher DPPH scavenging activity in one study. | researchgate.net |

| Syringaldehyde | Syringic Acid | Aldehyde was found to be far more active than the acid. | researchgate.net |

Future Academic Research Directions

Exploration of Novel Biological Activities and Targets

While the antioxidant and anti-inflammatory effects of 2-Bromo-4,5-dihydroxybenzaldehyde are increasingly well-documented, its broader therapeutic potential remains largely untapped. Future research should pivot towards identifying and validating novel biological activities and molecular targets.

Anticancer Potential: Preliminary evidence suggests that this compound may possess anticancer properties. Future investigations should systematically screen the compound against a diverse panel of human cancer cell lines to identify specific cancer types that are particularly susceptible. Mechanistic studies could then elucidate the underlying pathways, such as the induction of apoptosis, inhibition of cell proliferation, or anti-angiogenic effects.

Neuroprotective Properties: Oxidative stress and inflammation are key pathological features of many neurodegenerative diseases. Given the known antioxidant and anti-inflammatory capabilities of this compound, its potential as a neuroprotective agent warrants thorough investigation. Future studies in relevant neuronal cell culture models of neurodegeneration could provide initial insights. A study on salicylaldehyde (B1680747) benzoylhydrazone, a related compound, has shown protection against ferroptosis in neurotoxicity models, suggesting a potential avenue of exploration for this compound. nih.gov

Antiviral Activity: The compound has demonstrated antiviral effects against infectious pancreatic necrosis virus and fish pathogenic infectious hematopoietic necrosis virus. nih.gov This initial finding opens the door for broader antiviral screening against a range of human and animal viruses. Future research could focus on identifying the specific viral targets and the mechanism of viral inhibition.

Metabolic Diseases: Chronic inflammation and oxidative stress are also implicated in the pathogenesis of metabolic diseases such as type 2 diabetes and obesity. While direct evidence is currently limited for this compound, the therapeutic potential in this area should be explored. Studies on related chalcone (B49325) derivatives have shown promise in preventing hyperglycemia and obesity in diet-induced obese mice by activating AMPK, a key regulator of metabolism. nih.govnih.gov Future research could investigate if this compound or its analogs can modulate similar pathways.

In-depth Mechanistic Elucidation in Advanced Cellular and Animal Models

A more profound understanding of how this compound exerts its biological effects is crucial for its development as a therapeutic agent. Future research should move beyond initial observations to provide a detailed mechanistic picture using sophisticated experimental models.

Current understanding points to the activation of the Nrf2/HO-1 pathway as a key mechanism for its antioxidant effects in skin cells. nih.govnih.gov Future studies should confirm if this pathway is central to its protective effects in other cell types and disease models. The use of advanced techniques such as CRISPR-Cas9 to knockout key signaling proteins would provide definitive evidence of the specific pathways involved.

The anti-inflammatory effects have been linked to the suppression of NF-κB and STAT1 phosphorylation. nih.gov Further research should employ advanced cellular models, such as co-culture systems of immune cells and target cells, to mimic the complex inflammatory microenvironment and dissect the compound's immunomodulatory effects in greater detail.

The in vivo efficacy of this compound has been demonstrated in a mouse model of atopic dermatitis and a zebrafish embryo model of oxidative stress. nih.govnih.govjmb.or.kr Future preclinical studies should utilize a broader range of animal models that are more representative of human diseases to validate its therapeutic potential for the newly identified biological activities.

Rational Design and Synthesis of Optimized this compound Analogs

While this compound itself shows promise, its therapeutic potential could be significantly enhanced through medicinal chemistry efforts. The rational design and synthesis of optimized analogs could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies are a critical next step. By synthesizing a library of analogs with systematic modifications to the benzaldehyde (B42025) core, such as altering the position and nature of the bromo and hydroxyl substituents, researchers can identify the key structural features required for biological activity. For instance, studies on other bromophenols have shown that methylation and acetylation of the hydroxyl groups can modulate their antioxidant and anticancer activities. nih.gov

Computational modeling and molecular docking studies can guide the rational design of these analogs. By identifying the specific binding interactions between this compound and its biological targets, new analogs can be designed to enhance these interactions and improve potency.

The development of efficient and scalable synthetic routes is also essential for producing a diverse range of analogs for biological evaluation. While methods for the synthesis of related brominated benzaldehydes exist, optimizing these for the efficient production of this compound and its derivatives will be a key focus.

Preclinical Assessment in Specific Disease Models

Promising analogs identified through SAR and rational design will require thorough preclinical assessment in relevant disease models to evaluate their in vivo efficacy and safety.

For promising anticancer analogs, preclinical studies in xenograft and patient-derived xenograft (PDX) models of cancer will be necessary to determine their tumor-inhibitory effects in a living organism. These studies will also provide crucial information on dosing, scheduling, and potential combination therapies.

For neuroprotective candidates, evaluation in animal models of neurodegenerative diseases, such as Alzheimer's or Parkinson's disease, will be essential to assess their ability to prevent or slow disease progression. Behavioral tests and post-mortem analysis of brain tissue will be key outcome measures.

For analogs with potent anti-inflammatory or immunomodulatory properties, preclinical testing in models of chronic inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease, will be critical. These studies will help to determine the in vivo efficacy and the optimal route of administration. A summary of a preclinical study for atopic dermatitis is presented in the table below.

Preclinical Study of this compound in a Mouse Model of Atopic Dermatitis

| Parameter | Observation | Reference |

|---|---|---|

| Model | 2,4-dinitrochlorobenzene (DNCB)-induced atopic dermatitis in mice | nih.gov |

| Treatment | Topical application of 100 mg/kg this compound | nih.gov |

| Key Findings | - Suppression of atopic dermatitis symptoms | nih.gov |

| - Reduced serum immunoglobulin E (IgE) levels | nih.gov | |

| - Decreased lymph node size and ear edema | nih.gov |

This structured approach to future research will be instrumental in unlocking the full therapeutic potential of this compound and its derivatives, potentially leading to the development of novel treatments for a range of human diseases.

常见问题

Basic: What synthetic methodologies are effective for preparing 2-bromo-4,5-dihydroxybenzaldehyde, and how can reaction conditions be optimized?

Answer:

this compound is typically synthesized via electrophilic aromatic substitution (EAS). A common approach involves brominating a dihydroxybenzaldehyde precursor (e.g., 4,5-dihydroxybenzaldehyde) using bromine sources like KBrO₃ in acidic conditions . Key considerations:

- Protection of hydroxyl groups : To prevent undesired side reactions (e.g., oxidation or over-bromination), hydroxyl groups may require protection (e.g., acetylation) prior to bromination, followed by deprotection .

- Reagent stoichiometry : Excess brominating agents can lead to di- or polybrominated byproducts.

- Scale-up challenges : Yield variations (21–82%) reported for analogous compounds highlight the need for controlled temperature, stirring efficiency, and gradual reagent addition .

Table 1: Example Reaction Parameters for Bromination

| Precursor | Brominating Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 4,5-Dimethoxybenzaldehyde | KBrO₃/H₂SO₄ | Acetic Acid | 69–82 |

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- ¹H NMR : Aromatic protons adjacent to electron-withdrawing groups (Br, -CHO) appear downfield (δ 9.8–10.2 ppm for aldehyde). Hydroxyl protons may show broad peaks (δ 5–6 ppm) in DMSO-d₆ .

- HRESIMS : Confirm molecular weight (e.g., [M+H]+ at m/z 217.018 for C₇H₅BrO₃) and isotopic patterns (Br: 1:1 ratio for ⁷⁹Br/⁸¹Br) .

- FT-IR : Stretching vibrations for -OH (~3200 cm⁻¹), -CHO (~1700 cm⁻¹), and C-Br (~600 cm⁻¹) .

Note : X-ray crystallography (for solid-state structure) and HPLC (purity analysis) are recommended for full characterization .

Advanced: How do substituents (Br, -OH) influence the reactivity of this compound in cross-coupling reactions?

Answer:

- Bromine as a leaving group : The bromine atom enables Suzuki-Miyaura or Ullmann coupling reactions to form biaryl structures, useful in drug discovery .

- Ortho-directing effects : The -OH groups activate the aromatic ring for electrophilic substitution but may require protection to avoid side reactions.

- Steric and electronic effects : Hydrogen bonding between -OH and -CHO groups can reduce solubility in non-polar solvents, complicating reaction setups .

Methodological Tip : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) in polar aprotic solvents (DMF, DMSO) for efficient coupling .

Advanced: How can researchers address discrepancies in reported bioactivity data for brominated dihydroxybenzaldehydes?

Answer:

Contradictions in bioactivity (e.g., antioxidant vs. cytotoxic effects) may arise from:

- Purity variations : Impurities in synthetic batches can skew results. Use HPLC (>95% purity) and rigorous drying (lyophilization) for in vitro assays .

- Assay conditions : Oxidative stress models (e.g., H₂O₂-induced damage in cell lines) require standardized protocols for ROS measurement (e.g., DCFH-DA fluorescence) .

- Structural analogs : Compare activity with derivatives (e.g., 3-bromo vs. 2-bromo isomers) to isolate substituent effects .

Table 2: Example Bioactivity Data for Analogous Compounds

| Compound | IC₅₀ (H₂O₂ Scavenging) | Cell Model | Reference |

|---|---|---|---|

| 3-Bromo-4,5-dihydroxybenzaldehyde | 12.5 µM | HaCaT Keratinocytes |

Advanced: What computational tools can predict the physicochemical properties of this compound?

Answer:

- DFT calculations : Predict electronic properties (HOMO-LUMO gaps, dipole moments) using Gaussian or ORCA software. For example, the electron-withdrawing -CHO group lowers HOMO energy, enhancing electrophilicity .

- Molecular docking : Simulate interactions with biological targets (e.g., kinases, antioxidant enzymes) using AutoDock Vina or Schrödinger Suite .

- Solubility prediction : Tools like ALOGPS estimate logP (~1.2) and aqueous solubility, guiding solvent selection for reactions .

Advanced: How can scale-up challenges in synthesizing this compound be mitigated?

Answer:

- Design of Experiments (DoE) : Optimize variables (temperature, reagent ratio) using statistical models (e.g., response surface methodology) .

- Continuous flow systems : Improve heat/mass transfer and reduce side reactions compared to batch reactors .

- In-line monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and intermediates in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。